![molecular formula C16H14N2O4S B4727736 N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4727736.png)
N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
説明
N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LX-4211, is a small molecule drug that has been studied for its potential use in treating type 2 diabetes. This compound is a dual inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2), which are proteins responsible for the reabsorption of glucose in the kidneys.
作用機序
SGLT1 and SGLT2 are proteins that are responsible for the reabsorption of glucose in the kidneys. Inhibition of these proteins leads to increased glucose excretion in the urine, which can help to reduce blood glucose levels in patients with type 2 diabetes. N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a dual inhibitor of both SGLT1 and SGLT2, which makes it a potentially more effective treatment than drugs that target only one of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to reduce body weight and improve insulin sensitivity. In clinical trials, this compound has been shown to be well-tolerated and to have a favorable safety profile.
実験室実験の利点と制限
One advantage of N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is that it is a dual inhibitor of both SGLT1 and SGLT2, which makes it a potentially more effective treatment for type 2 diabetes than drugs that target only one of these proteins. However, one limitation of this compound is that it has not yet been approved for clinical use, which limits its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One direction is to continue to study the compound's safety and efficacy in clinical trials, with the goal of obtaining regulatory approval for its use in treating type 2 diabetes. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, research could focus on the development of new compounds that are based on the structure of this compound, with the goal of improving its efficacy and safety profile.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating type 2 diabetes. The compound has been shown to improve glycemic control by reducing glucose reabsorption in the kidneys and increasing glucose excretion in the urine. This effect is achieved through the dual inhibition of SGLT1 and SGLT2.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-10-5-6-11(13(8-10)21-2)17-16(19)12-9-14(22-18-12)15-4-3-7-23-15/h3-9H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDBDORHZQPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。